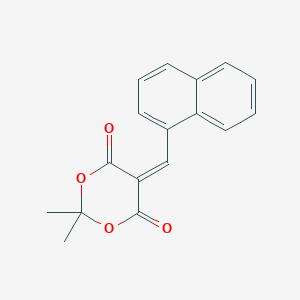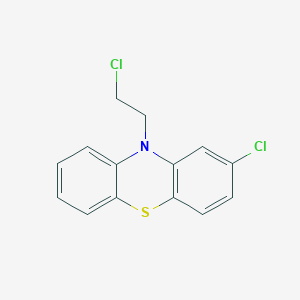
N-(3-benzylphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzylphenyl)-2-chloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzylphenyl)-2-chloroacetamide typically involves the reaction of 3-benzylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-benzylphenyl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of N-(3-benzylphenyl)-2-azidoacetamide, N-(3-benzylphenyl)-2-thioacetamide, or N-(3-benzylphenyl)-2-methoxyacetamide.
Oxidation Reactions: Formation of 3-benzylbenzaldehyde or 3-benzylbenzoic acid.
Reduction Reactions: Formation of N-(3-benzylphenyl)ethylamine.
Applications De Recherche Scientifique
Chemistry: N-(3-benzylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with biological macromolecules and its ability to modulate biological pathways.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and its ability to act as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N-(3-benzylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in biological macromolecules, thereby influencing their function.
Comparaison Avec Des Composés Similaires
- N-(3-benzylphenyl)-2-bromoacetamide
- N-(3-benzylphenyl)-2-iodoacetamide
- N-(3-benzylphenyl)-2-fluoroacetamide
Comparison: N-(3-benzylphenyl)-2-chloroacetamide is unique due to the presence of the chloro group, which imparts specific reactivity and stability. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative exhibits different reactivity patterns in substitution and elimination reactions. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
630120-83-1 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
N-(3-benzylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C15H14ClNO/c16-11-15(18)17-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,18) |
Clé InChI |
TYNFRIUJBLVRFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)







![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)
